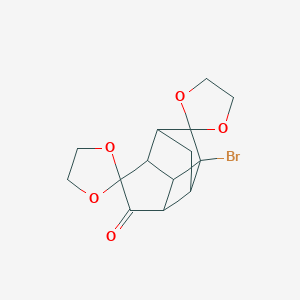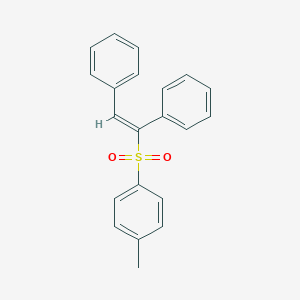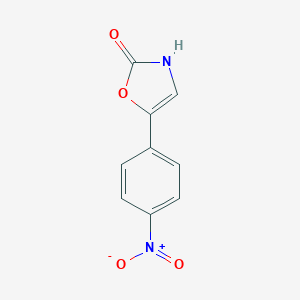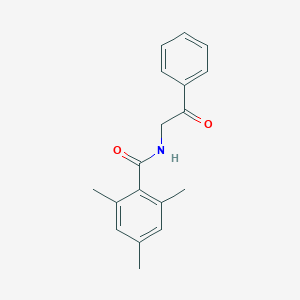![molecular formula C31H24N2O B371866 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one](/img/structure/B371866.png)
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one is a complex organic compound with a unique structure that combines elements of pyrrole and indene
Méthodes De Préparation
The synthesis of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one typically involves several steps:
Starting Materials: The synthesis begins with readily available 1H-pyrroles.
Sequential Dibromination: The pyrroles undergo sequential dibromination.
Organometallic Bromine/Lithium Exchange: This is followed by selective organometallic bromine/lithium exchange.
Reaction with Benzophenone: The final step involves reacting the intermediate with benzophenone.
This method is efficient and regioselective, demonstrating high tolerance to various functional groups.
Analyse Des Réactions Chimiques
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one involves its interaction with molecular targets through its pyrrole and indene moieties. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one include:
2,2′-(Phenylmethylene)bis(1H-pyrrole): This compound shares the pyrrole structure but differs in its overall configuration.
1-(2-Cyanoethyl)pyrrole: Known for its applications in improving battery performance.
The uniqueness of this compound lies in its combination of pyrrole and indene structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C31H24N2O |
|---|---|
Poids moléculaire |
440.5g/mol |
Nom IUPAC |
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one |
InChI |
InChI=1S/C31H24N2O/c1-32(25-18-9-4-10-19-25)33-30-26-20-12-11-17-24(26)21-27(30)29(31(33)34)28(22-13-5-2-6-14-22)23-15-7-3-8-16-23/h2-20H,21H2,1H3 |
Clé InChI |
OTQVWVLMCYTNMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
SMILES canonique |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Hydroxymethyl)-2-iodo-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B371783.png)
![6-Oxahexacyclo[7.3.0.0~2,4~.0~3,11~.0~4,8~.0~8,10~]dodecane-5,7-dione](/img/structure/B371784.png)
![1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)

![Diphenyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371790.png)
![1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene](/img/structure/B371791.png)
![Dicyclohexyl[1-(1-phenylethyl)-2-azetidinyl]methanol](/img/structure/B371793.png)


![1-Bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-carbohydrazide](/img/structure/B371802.png)
![N-(1-bromospiro{pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane}-4-yl)acetamide](/img/structure/B371803.png)
![4-Methylspiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-1-ylamine](/img/structure/B371804.png)
![1-Bromo-4-chlorospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)](/img/structure/B371806.png)

